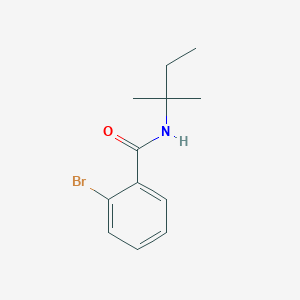

2-bromo-N-(2-methylbutan-2-yl)benzamide

Description

2-Bromo-N-(2-methylbutan-2-yl)benzamide (CAS: 461027-11-2, molecular formula C₁₉H₂₁BrN₂OS, molar mass 431.39 g/mol) is a benzamide derivative characterized by a bromine substituent at the ortho position of the benzoyl ring and a 2-methylbutan-2-yl (tert-pentyl) group attached to the amide nitrogen . Its tert-pentyl substituent introduces steric bulk, which can influence reactivity, crystallinity, and biological interactions.

Properties

IUPAC Name |

2-bromo-N-(2-methylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-12(2,3)14-11(15)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIZWWSBCWLPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methylbutan-2-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the N-(2-methylbutan-2-yl) group. One common method includes:

Bromination of Benzamide: Benzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position.

Introduction of N-(2-methylbutan-2-yl) Group: The brominated benzamide is then reacted with 2-methylbutan-2-amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different functionalized derivatives.

Scientific Research Applications

2-bromo-N-(2-methylbutan-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methylbutan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Substituent Position and Electronic Effects

- X-ray crystallography revealed two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice .

- This structural feature contrasts with the tert-pentyl group in the target compound, which disrupts planarity. The chromenone derivative exhibits a high melting point (215–218°C) and distinct NMR shifts (e.g., δ 11.93 ppm for the amide proton), reflecting enhanced resonance stabilization .

Steric and Steric Effects in Catalysis

- 2-Bromo-N-(tert-butyl)benzamide (12) :

Replacing the tert-pentyl group with a tert-butyl group reduces steric bulk slightly. In asymmetric Suzuki-Miyaura coupling, the tert-butyl analog achieved 87% enantiomeric excess (ee), whereas bulkier substituents (e.g., cumyl) improved selectivity to 93% ee. This highlights how steric hindrance at the amide nitrogen fine-tunes catalytic outcomes .

PCAF Histone Acetyltransferase (HAT) Inhibition

Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) exhibit ~79% HAT inhibition at 100 μM, demonstrating the importance of hydrophobic interactions. In contrast, the target compound’s tert-pentyl group may mimic acyl chain hydrophobicity, though its rigid structure could limit binding flexibility .

Smoothened (SMO) Antagonism

MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) inhibits Hedgehog signaling at nM concentrations. While both MS-0022 and the target compound have bromobenzamide backbones, MS-0022’s imidazopyridine group enables π-stacking with SMO’s hydrophobic pocket, a feature absent in the tert-pentyl-substituted analog .

Structural and Analytical Insights

- Crystallography : SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving structures of bromobenzamide derivatives, validating bond lengths and angles .

- Spectroscopy: Distinct ¹H NMR signals (e.g., δ 7.58–7.44 ppm for aromatic protons in chromenone derivatives) aid in differentiating substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.